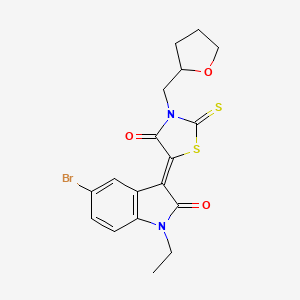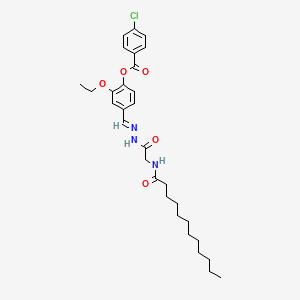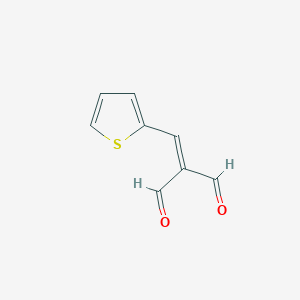![molecular formula C35H46N2O4 B12029050 [1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12029050.png)
[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, a long aliphatic chain, and a methoxybenzoate group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Hydrazone: The reaction between hexadecanoyl hydrazine and an aldehyde or ketone to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate undergoes a condensation reaction with naphthaldehyde to form the naphthalen-2-yl hydrazone.
Esterification: The final step involves the esterification of the hydrazone with 4-methoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The methoxy group on the benzoate can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzoates.
科学的研究の応用
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The hydrazone group in the compound can interact with biological molecules, making it a potential candidate for biochemical studies. It can be used to study enzyme interactions, protein modifications, and other biological processes.
Medicine
In medicinal chemistry, [1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate may be explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The long aliphatic chain may facilitate membrane interactions, while the naphthalene core can engage in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
[1-[(E)-(octadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate: Similar structure with an octadecanoyl chain instead of hexadecanoyl.
[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of [1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzoate group, along with the long aliphatic chain and naphthalene core, makes it a versatile compound for various applications.
特性
分子式 |
C35H46N2O4 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC名 |
[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H46N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-34(38)37-36-27-32-31-19-17-16-18-28(31)23-26-33(32)41-35(39)29-21-24-30(40-2)25-22-29/h16-19,21-27H,3-15,20H2,1-2H3,(H,37,38)/b36-27+ |
InChIキー |
SYYAGFWQAOLXNK-KJFHWCLQSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12028974.png)

![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide](/img/structure/B12028985.png)
![(5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029027.png)




![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12029045.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029055.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12029068.png)

